1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol
Description
1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol is an azo dye characterized by a naphthol backbone linked via an azo (-N=N-) group to a 2-phenoxyphenyl substituent. Azo dyes are widely recognized for their vivid color properties and applications in textiles, cosmetics, and analytical chemistry. The structural uniqueness of this compound lies in the phenoxy group at the ortho position of the phenyl ring, which influences electronic conjugation, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
1-[(2-phenoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N2O2/c25-20-15-14-16-8-4-5-11-18(16)22(20)24-23-19-12-6-7-13-21(19)26-17-9-2-1-3-10-17/h1-15,25H |
InChI Key |
UKGWWKYMULYCKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol, emphasizing substituent effects, applications, and biological activities.
Table 1: Structural and Functional Comparison of Azo Dye Derivatives
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., NO₂, Cl): Enhance stability of the azo bond and metal-binding capacity, as seen in 1-[(4-nitrophenyl)diazenyl]-2-naphthol, which forms antimicrobial metal complexes . The chloro substituent in 1-[(4-chlorophenyl)diazenyl]-2-naphthol also stabilizes electronic transitions, affecting UV-Vis absorption .
- Electron-donating groups (e.g., NH₂, OH): Increase solubility in aqueous media but may reduce thermal stability. The 4-amino derivative is a polar metabolite of Sudan III, produced via bacterial azo reductase activity .
- Alkyl groups (e.g., CH₃) : Improve lipophilicity, making derivatives like 1-[(2,4-dimethylphenyl)diazenyl]-2-naphthol suitable for solvent-based dyes .
Metabolic and Structural Stability
- Azo Bond Cleavage: The position of substituents influences metabolic pathways. For example, Sudan III is preferentially cleaved at the azo bond proximal to the naphthol group, yielding 1-[(4-aminophenyl)diazenyl]-2-naphthol as a major metabolite .
- Crystal Packing : Hydrogen bonding (e.g., O–H···N in 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol) and van der Waals interactions govern crystallinity and thermal stability .
Preparation Methods
Diazotization of 2-Phenoxyaniline
The diazotization step involves treating 2-phenoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C). This reaction produces the unstable diazonium chloride intermediate, which must be maintained at near-freezing temperatures to prevent decomposition2. The general reaction is:
Coupling with β-Naphthol
The diazonium salt is subsequently coupled with β-naphthol in an alkaline medium (e.g., 10% NaOH), where the naphthol acts as a nucleophile, attacking the electrophilic diazonium carbon. This step proceeds via an electrophilic aromatic substitution mechanism, forming the azo linkage2. The reaction is:
Detailed Synthetic Protocols
Reagents and Conditions
Procedure
-
Diazotization : Dissolve 2-phenoxyaniline in HCl and water, then cool to 0–5°C. Add an ice-cold NaNO₂ solution dropwise with stirring. Maintain pH < 2 to stabilize the diazonium salt2.
-
Coupling : Dissolve β-naphthol in NaOH and cool to 0–5°C. Gradually add the diazonium solution, resulting in immediate red-orange precipitate formation. Stir for 30 minutes2.
-
Isolation : Filter the product under suction, wash with cold water, and recrystallize from glacial acetic acid or ethanol2.
Yield and Characterization
Industrial-Scale Optimization
Patents describe methodologies to streamline production by eliminating intermediate isolation. For example, EP0241414A2 discloses a one-pot synthesis where diazotization and coupling occur sequentially in the presence of metal-complexing agents (e.g., chromium or cobalt salts), enhancing reaction efficiency. Key modifications include:
-
Temperature : Coupling at 55–85°C to accelerate reaction kinetics.
-
pH Control : Maintaining alkaline conditions (pH 9–11) during coupling to prevent diazonium salt decomposition.
-
Solvent Systems : Using aqueous-organic mixtures (e.g., water-ethanol) to improve solubility of aromatic intermediates.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Diazonium Salt Stability
The diazonium intermediate is highly temperature-sensitive. Decomposition pathways (e.g., forming phenols or aryl chlorides) are minimized by:
Byproduct Formation
Coupling at higher pH or temperatures may produce bis-azo derivatives. This is mitigated by:
-
Gradual addition of diazonium salt to the coupling component.
Applications and Industrial Relevance
1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol serves as a model compound for studying azo dye chemistry. Industrially, it is a precursor for metal-complex dyes used in:
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